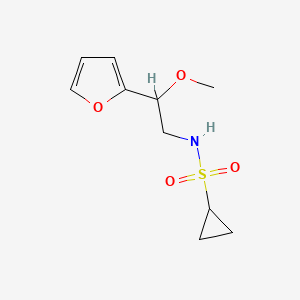

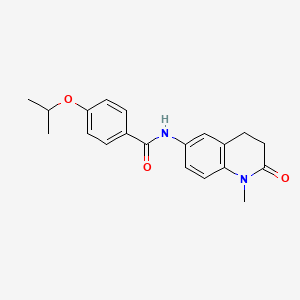

N-(2-(furan-2-yl)-2-methoxyethyl)cyclopropanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(furan-2-yl)-2-methoxyethyl)cyclopropanesulfonamide, commonly known as FMISO, is a radiopharmaceutical agent used in positron emission tomography (PET) imaging. It is a small molecule that can pass through the blood-brain barrier and bind to hypoxic cells, which are cells that have low oxygen levels. This property makes FMISO a useful tool for detecting and monitoring hypoxia in various diseases, including cancer.

Applications De Recherche Scientifique

Diels-Alder Cycloaddition Reaction

The Diels-Alder cycloaddition reaction is a key application in chemical synthesis. A study demonstrated the cycloaddition between various substituted furans and E-1,2-bis(phenylsulfonyl)ethylene, yielding high yields and showcasing stereoselectivity, particularly in the case of 2-substituted furans (Arjona et al., 1998).

Lewis Acid-Catalyzed Annulations

Donor-acceptor cyclopropanes, like N-(2-(furan-2-yl)-2-methoxyethyl)cyclopropanesulfonamide, can undergo Lewis acid-catalyzed (3 + 2)-annulations. This results in the formation of cyclopentene sulfonamides, which can be deprotected and hydrolyzed to produce 2,3-substituted cyclopentanones with high diastereoselectivity (Mackay et al., 2014).

Rhodium-Catalyzed Oxidative Cyclization

Rhodium(III)-catalyzed oxidative cyclization of N-tosylacrylamides and diazo compounds offers a method for constructing fully substituted α-pyrones and furans, employing the acylsulfonamide group as a versatile in situ removable directing group (Wu et al., 2016).

Synthesis and Derivatization

The synthesis and derivatization of 4-arylsulfonylthiophene- and furan-2-sulfonamides involve processes like chlorosulfonation and bromination, essential for creating amine derivatives and demonstrating the instability of furansulfonyl chlorides (Hartman & Halczenko, 1990).

Copper/Silver-Mediated Cascade Reactions

Copper/silver-mediated reactions are crucial for constructing 2-sulfonylbenzo[b]furans from trans-2-hydroxycinnamic acids and sodium sulfinates, showcasing a novel synthetic protocol for product synthesis via a protodecarboxylation/C-S bond formation/C-O bond formation cascade (Li & Liu, 2014).

Highly Substituted 2-Amido-Furans

The synthesis of highly substituted 2-amido-furans through Rh(II)-catalyzed cyclopropenations of ynamides provides a facile entry to these compounds, illustrating their potential in N-tethered intramolecular [4 + 2] cycloadditions leading to dihydroindoles and tetrahydroquinolines (Li & Hsung, 2009).

Mécanisme D'action

Target of Action

N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanesulfonamide is a furan derivative . Furan derivatives have been found to exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . .

Mode of Action

Furan derivatives are known for their remarkable therapeutic efficacy, inspiring medicinal chemists to create numerous innovative antibacterial agents

Biochemical Pathways

Furan derivatives, in general, are known to impact a variety of therapeutic areas, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Pharmacokinetics

Furan derivatives are known to improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Result of Action

Furan derivatives are known for their wide range of therapeutic advantages .

Safety and Hazards

Propriétés

IUPAC Name |

N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4S/c1-14-10(9-3-2-6-15-9)7-11-16(12,13)8-4-5-8/h2-3,6,8,10-11H,4-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUGZGGVFCIAJGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNS(=O)(=O)C1CC1)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2,5-Dimethylfuran-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B3007946.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B3007951.png)

![Ethyl 2-[2-(chloromethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B3007953.png)

![2-(indoline-1-carbonyl)-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3007961.png)

![N1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidine-1,3-dicarboxamide](/img/structure/B3007962.png)